molecular formula C12H14N4OS B5890504 N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5890504
M. Wt: 262.33 g/mol
InChI Key: FTJNNWZUQICOLY-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and a dimethylacetamide moiety

Future Directions

The development of new triazole derivatives and the exploration of their biological activities is an active area of research . Future work may focus on designing new synthetic routes, investigating their interactions with biological targets, and evaluating their potential as therapeutic agents .

Preparation Methods

The synthesis of N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring:

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol reagent under mild conditions.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with dimethylamine to form the N,N-dimethylacetamide moiety.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as an anticancer and antiviral agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other triazole derivatives, such as:

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Itraconazole: A triazole antifungal used to treat systemic fungal infections.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

N,N-dimethyl-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-16(2)10(17)8-18-12-13-11(14-15-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJNNWZUQICOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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